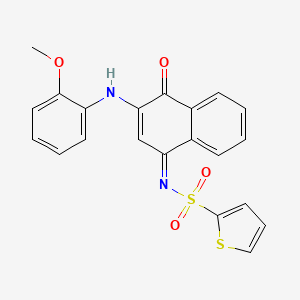
(Z)-N-(3-((2-methoxyphenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of the zinc(II) phthalocyanine derivatives involves the introduction of benzenesulfonamide groups containing Schiff base moieties. The papers describe the synthesis of compounds with different substituents, such as 5-bromo-2-hydroxy-3-methoxybenzylidene and 5-bromo-2-(3,4-dicyanophenoxy)-3-methoxybenzylidene groups. The characterization of these compounds was performed using techniques like UV–vis, FT-IR, 1H NMR, 13C NMR, MALDI-TOF mass spectra, and elemental analysis .
Molecular Structure Analysis
The molecular structures of the synthesized zinc(II) phthalocyanine derivatives were elucidated using spectroscopic methods. The papers report the use of FT-IR, 1H NMR, 13C NMR, and MALDI-TOF mass spectra to confirm the structures of the synthesized compounds. These analyses provided detailed information on the molecular framework and the nature of the substituents attached to the phthalocyanine core .
Chemical Reactions Analysis
While the papers do not provide extensive details on the chemical reactions of the synthesized compounds, they do mention the potential of these zinc(II) phthalocyanine derivatives to generate singlet oxygen, which is crucial for their role as photosensitizers in photodynamic therapy. The generation of singlet oxygen and the photodegradation quantum yield are important parameters for evaluating the suitability of these compounds for Type II photodynamic mechanisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of the zinc(II) phthalocyanine derivatives were investigated, particularly their spectroscopic, photophysical, and photochemical properties in dimethyl sulfoxide (DMSO). The studies reported good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are indicative of their potential as Type II photosensitizers. The effects of the benzenesulfonamide substituents on these properties were also explored, highlighting the importance of substituent variation in tuning the properties of the phthalocyanine core for specific applications .
Applications De Recherche Scientifique
Photodynamic Therapy Applications Research into zinc phthalocyanines substituted with benzenesulfonamide derivatives, including Schiff base groups, has shown promising applications in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, essential for Type II photosensitization mechanisms used in cancer treatment. Specifically, the synthesis and characterization of new zinc phthalocyanine compounds have revealed their potential as Type II photosensitizers, indicating significant relevance for photodynamic therapy in oncology (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Antimicrobial Applications Sulfonamide-focused libraries have been evaluated for their antitumor properties, identifying compounds with potent cell cycle inhibitory effects, some of which have advanced to clinical trials. These studies emphasize the role of sulfonamide derivatives in developing antitumor agents, particularly those disrupting tubulin polymerization or causing cell cycle alterations (Owa et al., 2002). Furthermore, sulfonamide derivatives have been explored for their antimicrobial activities, offering a broad spectrum of action against both gram-positive and gram-negative bacteria, underlining their potential in treating various infectious diseases (Ahmad & Farrukh, 2012).
Propriétés
IUPAC Name |
(NZ)-N-[3-(2-methoxyanilino)-4-oxonaphthalen-1-ylidene]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c1-27-19-10-5-4-9-16(19)22-18-13-17(14-7-2-3-8-15(14)21(18)24)23-29(25,26)20-11-6-12-28-20/h2-13,22H,1H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPTKVZQFSETJ-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC(=NS(=O)(=O)C3=CC=CS3)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC2=C/C(=N/S(=O)(=O)C3=CC=CS3)/C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2502023.png)
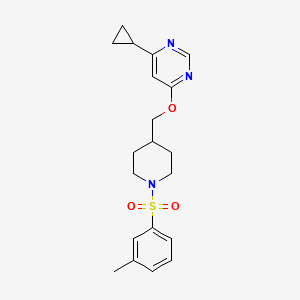
![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)
![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)
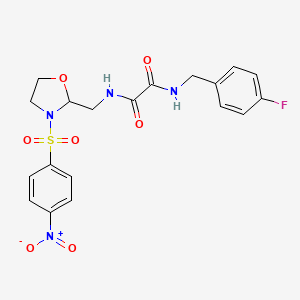
![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)
![1-(4-fluorophenyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2502036.png)
![3-(ethoxycarbonyl)-3-hydroxy-6-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2502038.png)
![5-{Thieno[3,2-d]pyrimidin-4-yl}-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2502039.png)
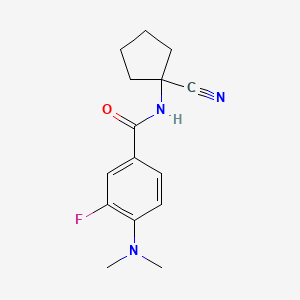
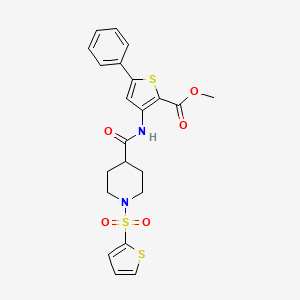
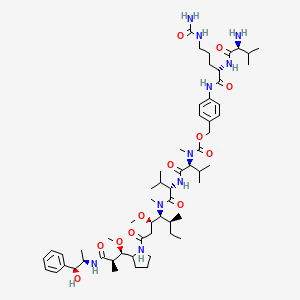
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2502044.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)